molecular formula C15H12FNO3 B214931 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide

Cat. No. B214931
M. Wt: 273.26 g/mol
InChI Key: HYLALACCMGYACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide, also known as CERC-501, is a small molecule drug that has been developed for the treatment of neuropsychiatric disorders. It belongs to the class of compounds known as kappa opioid receptor antagonists, which are being studied for their potential therapeutic effects on a variety of conditions. In

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide acts as a kappa opioid receptor antagonist, which means that it blocks the activity of the kappa opioid receptor. The kappa opioid receptor is involved in the regulation of mood, stress, and reward, and is believed to play a role in the development of neuropsychiatric disorders. By blocking the activity of this receptor, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide may be able to modulate these processes and improve symptoms of depression, anxiety, and substance use disorders.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and reward. It has also been shown to decrease levels of corticotropin-releasing hormone, which is a hormone that is involved in the stress response. These effects may contribute to the anxiolytic and antidepressant-like effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide for lab experiments is that it has been well-studied in animal models and human clinical trials, which means that there is a significant amount of data available on its effects and potential therapeutic uses. However, one limitation is that it is a relatively new compound, and there is still much to be learned about its long-term safety and efficacy.

Future Directions

There are a number of potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide. One area of interest is the potential use of this compound for the treatment of other neuropsychiatric disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Another area of interest is the development of more potent and selective kappa opioid receptor antagonists, which may have improved therapeutic efficacy and fewer side effects. Finally, there is ongoing research into the mechanisms of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide, which may lead to a better understanding of the underlying neurobiology of neuropsychiatric disorders and the development of more targeted treatments.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide has been described in the literature. The method involves the reaction of 4-fluorobenzoic acid with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the addition of thionyl chloride and then ammonia. The resulting product is then purified by column chromatography to yield the final compound.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic effects in a variety of neuropsychiatric disorders, including depression, anxiety, and substance use disorders. It has been shown to have anxiolytic and antidepressant-like effects in animal models, and has also been studied in human clinical trials for the treatment of major depressive disorder and cocaine use disorder.

properties

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide

Molecular Formula

C15H12FNO3

Molecular Weight

273.26 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide

InChI

InChI=1S/C15H12FNO3/c16-11-3-1-10(2-4-11)15(18)17-12-5-6-13-14(9-12)20-8-7-19-13/h1-6,9H,7-8H2,(H,17,18)

InChI Key

HYLALACCMGYACT-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.